4-ethyl-2-methoxybenzaldehyde
Description
Properties
CAS No. |
142224-35-9 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-ethyl-2-methoxybenzaldehyde |
InChI |
InChI=1S/C10H12O2/c1-3-8-4-5-9(7-11)10(6-8)12-2/h4-7H,3H2,1-2H3 |
InChI Key |
KBGKWYXQHWKSSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C=O)OC |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl 2 Methoxybenzaldehyde and Analogues
Established Synthetic Routes for Related Aromatic Aldehydes
The preparation of aromatic aldehydes like 4-ethyl-2-methoxybenzaldehyde can be approached through several well-established synthetic routes. These methods focus on the introduction and modification of functional groups on the benzene (B151609) ring.
Direct Formylation Approaches (e.g., Vilsmeier-Haack modifications)
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. wikipedia.orgyoutube.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride. wikipedia.orgtcichemicals.com The resulting electrophilic chloroiminium ion, also known as the Vilsmeier reagent, then attacks the electron-rich aromatic ring. wikipedia.orgyoutube.com Subsequent hydrolysis of the iminium ion intermediate yields the desired aryl aldehyde. wikipedia.orgyoutube.com
For the synthesis of this compound, the starting material would be 3-ethylanisole (1-ethyl-3-methoxybenzene). nih.gov The methoxy (B1213986) group and the ethyl group on the benzene ring are ortho- and para-directing, making the ring sufficiently electron-rich to undergo Vilsmeier-Haack formylation. youtube.com The formyl group is expected to add to the position para to the methoxy group, which is also ortho to the ethyl group, due to steric hindrance at the other ortho position. youtube.com
Key Features of the Vilsmeier-Haack Reaction:
Substrate: Requires an electron-rich aromatic ring. wikipedia.org Phenols and anilines are excellent substrates. wikipedia.org
Reagents: A substituted formamide (e.g., DMF) and a halogenating agent (e.g., POCl₃). tcichemicals.com
Regioselectivity: Substitution generally occurs at the para position to the activating group, or the most electron-rich and sterically accessible position. youtube.comtcichemicals.com
Mechanism: Involves the formation of a Vilsmeier reagent, electrophilic aromatic substitution, and subsequent hydrolysis. wikipedia.orgyoutube.com
Aldehyde Group Introduction via Precursor Transformations (e.g., oxidation of benzyl (B1604629) alcohols)
An alternative to direct formylation is the introduction of the aldehyde group through the oxidation of a corresponding benzyl alcohol precursor. In the case of this compound, the precursor would be (4-ethyl-2-methoxyphenyl)methanol. This method involves the selective oxidation of the primary alcohol to an aldehyde.
Various oxidizing agents can be employed for this transformation. For instance, the oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde (B44291) has been achieved using a two-phase system with aqueous sodium hypochlorite (B82951) (NaClO) in ethyl acetate (B1210297). researchgate.net Other methods for the oxidation of benzyl alcohols to aldehydes include the use of silver oxide in alcoholic media. publish.csiro.au The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid.
A study on the oxidation of related compounds, such as 1-ethyl-4-methoxybenzene, has shown that benzylic oxidation can lead to the corresponding ketone, 1-(4-methoxyphenyl)ethanone. rsc.org This highlights the importance of having the correct precursor, in this case, the benzyl alcohol, for obtaining the desired aldehyde.
Alkylation Strategies for Ethyl Group Incorporation
The ethyl group can be introduced onto the aromatic ring using several alkylation strategies. One of the most common methods is the Friedel-Crafts reaction. d-nb.info This can be achieved through either direct alkylation with an ethylating agent or, more commonly, through acylation followed by reduction.
Friedel-Crafts acylation of an appropriate methoxy-substituted aromatic compound with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield an acetophenone (B1666503) derivative. d-nb.infonih.gov For example, acylation of 3-ethylanisole could be explored. google.comgoogle.com Subsequent reduction of the ketone functionality, for instance through a Clemmensen or Wolff-Kishner reduction, would then provide the ethyl group.
Mechanochemical methods for Friedel-Crafts acylation have also been developed, offering a more environmentally friendly, solvent-free approach. d-nb.infonih.gov Interestingly, the ball milling of 4-ethylanisole (B128215) during a Friedel-Crafts acylation has been observed to lead to the cleavage of the methoxy group. nih.govbeilstein-journals.org
Advanced Synthetic Techniques for this compound Systems
Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex benzaldehyde (B42025) derivatives like this compound. These methods often provide higher efficiency, selectivity, and milder reaction conditions compared to traditional approaches.
Catalytic Methods in Benzaldehyde Derivative Synthesis
Catalytic methods play a crucial role in modern organic synthesis. For the preparation of this compound and its analogues, several catalytic approaches can be envisioned.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. One potential route to this compound involves the reaction of 4-bromo-2-methoxybenzaldehyde (B1278859) with an ethylating agent like triethylborane (B153662) in the presence of a palladium catalyst. A specific catalytic system for such a transformation might employ (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride [(dppf)PdCl₂] as the catalyst, cesium carbonate (Cs₂CO₃) as the base, and tetrahydrofuran (B95107) (THF) as the solvent.
Another area of active research is the catalytic formylation of amines using carbon dioxide as a C1 source. acs.orgnih.govrsc.org While this is typically applied to the synthesis of formamides, the development of catalytic methods for the direct formylation of aromatic C-H bonds using CO₂ remains a significant goal in green chemistry.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. mdpi.com The application of microwave irradiation in reactions involving aromatic aldehydes, such as the synthesis of various heterocyclic compounds, showcases its potential for producing analogues of this compound.
In the synthesis of bioactive molecules, microwave energy has been successfully employed to accelerate reactions starting from aromatic aldehydes. For instance, the Hantzsch condensation, a multi-component reaction to produce 1,4-dihydropyridines, benefits significantly from microwave assistance. When reacting aromatic aldehydes, an ester like ethyl acetoacetate (B1235776), and an ammonia (B1221849) source, microwave irradiation can drive the reaction to completion in minutes rather than hours. cem.denih.gov A study on the Hantzsch dihydropyridine (B1217469) synthesis demonstrated that optimizing the microwave conditions was crucial; a reaction temperature of 150°C for 5 minutes under neat (solvent-free) conditions was found to be optimal. cem.de
Similarly, the synthesis of 4H-pyran derivatives from aromatic aldehydes, malononitrile, and ethyl acetoacetate can be achieved in 1-4 minutes with excellent yields under microwave irradiation at 100°C. mdpi.com Another green approach involves the rapid, solvent-free synthesis of Schiff bases by reacting aromatic aldehydes and amines under microwave irradiation for just 80 to 120 seconds, using a natural acid catalyst derived from cashew shell extract. nih.gov For example, the reaction of 4-methoxybenzaldehyde and aniline (B41778) proceeds efficiently under these conditions. nih.govacs.org
The following table summarizes representative conditions for microwave-assisted reactions involving aromatic aldehydes, highlighting the efficiency of this technology.
| Product Type | Reactants | Catalyst/Solvent | Conditions | Time | Yield | Reference |
| 1,4-Dihydropyridines | Aromatic Aldehyde, Ethyl Acetoacetate, Ammonium (B1175870) Acetate | None (Neat) | 150°C, MW | 5 min | 83% | cem.de |
| Tetrahydrobenzo[g]quinolines | Aromatic Aldehyde, 2-hydroxy-1,4-naphthaquinone, Ethyl Acetoacetate, Ammonium Acetate | Ethanol | 100°C, MW | 4 h (classical) vs. shorter MW times | Excellent | mdpi.com |
| Schiff Bases | 4-Methoxybenzaldehyde, Aniline | Cashew Shell Extract (Natural Acid) | 600 W, MW, Solvent-Free | 80-120 s | High | nih.govacs.org |
| 4H-Pyrans | Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate | [2-aemim][PF6]/Water | 100°C, MW | 1-4 min | Excellent | mdpi.com |
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents from chemical reactions is a cornerstone of green chemistry, reducing environmental impact, cost, and safety hazards. Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of various derivatives from aromatic aldehydes.
One prominent example is the Claisen-Schmidt condensation to form chalcones. The reaction between an aromatic aldehyde, such as 4-methoxybenzaldehyde, and a ketone like acetophenone can be performed by simply grinding the reactants with a solid base (e.g., sodium hydroxide) in a mortar and pestle. imamu.edu.sa This mechanochemical approach avoids the need for a solvent, and the reaction proceeds to form the chalcone (B49325) product in a solid state. imamu.edu.sa
The synthesis of coumarin (B35378) derivatives, another important class of compounds, has also been achieved under solvent-free conditions. The Pechmann condensation of phenols with β-ketoesters and the Knoevenagel condensation of salicylaldehydes with 1,3-dicarbonyl compounds can be carried out without a solvent, often facilitated by a solid catalyst and sometimes in conjunction with microwave irradiation. nih.gov For instance, high yields of 4-methylcoumarins were obtained in a solvent-free reaction at 130°C. nih.gov Similarly, the synthesis of 3-aryl coumarins from salicylaldehydes and phenylacetic acids achieved yields up to 90% at 180°C under solvent-free conditions. nih.gov
A solvent-free, one-pot synthesis for 1,2,4,5-tetrasubstituted imidazoles using reactants like 2-anisaldehyde has also been reported, demonstrating the broad applicability of this approach. scirp.org
The table below illustrates examples of solvent-free syntheses starting from aromatic aldehydes.
| Product Type | Reactants | Catalyst/Conditions | Time | Yield | Reference |
| Chalcones | 4-Methoxybenzaldehyde, Acetophenone | NaOH, Grinding (Mortar & Pestle) | 20 min | - | imamu.edu.sa |
| 3-Aryl Coumarins | Substituted Salicylaldehydes, Phenylacetic Acids | DABCO, 180°C | - | 61-91% | nih.gov |
| 4-Methylcoumarins | Resorcinol, Ethyl Acetoacetate | CNC-AMPD-Pd, 130°C | - | 96% | nih.gov |
| Tetrasubstituted Imidazoles | Benzil, 2-Anisaldehyde, Benzyl Amine, Ammonium Acetate | Ionic Liquid or Heteropoly Acid, MW | - | High | scirp.org |
Green Chemistry Approaches in Aromatic Aldehyde Production
The principles of green chemistry are increasingly guiding the development of new synthetic routes for aromatic aldehydes to minimize waste, reduce energy consumption, and utilize renewable resources. numberanalytics.com
A significant advancement is the use of biomass as a sustainable feedstock. Lignin (B12514952), a major component of lignocellulosic biomass, can be catalytically depolymerized to produce alkene-functionalized aromatic compounds, which are then converted to valuable aromatic aldehydes like vanillin (B372448) and syringaldehyde (B56468) through ozonolysis. rsc.orgrsc.org This base-free strategy not only utilizes a renewable resource but also preserves the carbohydrate pulp for other uses. rsc.org
Photocatalysis represents another promising green approach. Researchers have developed a method for the solar-driven production of aromatic aldehydes from mandelic acid derivatives in an aqueous medium at room temperature. nih.gov This process uses a low-cost and highly efficient cobalt-based complex loaded on a C3N4 photocatalyst, achieving high conversion rates (over 90%) and reclaiming fine chemicals from wastewater. nih.gov
The direct oxidation of benzylic alcohols offers a more atom-economical route. A sustainable method uses gaseous nitrogen dioxide (NO2) to quantitatively oxidize benzylic alcohols to pure aromatic aldehydes under neat conditions. nih.gov A key advantage of this process is that the gaseous byproducts are converted to nitric acid, rendering the process free of waste from the oxidizing agent. nih.gov
Key green chemistry strategies for aromatic aldehyde production include:
Use of Renewable Feedstocks: Utilizing biomass-derived materials like lignin to produce aromatic aldehydes. numberanalytics.comrsc.orgrsc.org
Efficient Catalysis: Employing recyclable and highly efficient catalysts, such as photocatalysts or palladium-based systems, to improve reaction rates and reduce waste. numberanalytics.comnih.gov
Benign Solvents: Replacing hazardous organic solvents with water or conducting reactions under solvent-free conditions. numberanalytics.comnih.gov
Waste Reduction: Designing processes that minimize or eliminate waste, such as the oxidation with NO2 gas where the byproduct is a useful chemical. nih.gov
Optimization of Reaction Parameters and Yield
Optimizing reaction parameters is crucial for maximizing the yield and purity of the target product while minimizing costs and side reactions. The synthesis of this compound and its analogues involves careful tuning of several factors, including catalyst choice, reactant ratios, temperature, and reaction time.
In the palladium-catalyzed Suzuki-Miyaura coupling to synthesize this compound from 4-bromo-2-methoxybenzaldehyde and triethylborane, several parameters are critical. A specific protocol uses (dppf)PdCl₂ as the catalyst, cesium carbonate as the base, and tetrahydrofuran (THF) as the solvent at 68°C. This combination achieves a 65% yield. Optimization challenges in this synthesis include controlling selectivity to avoid side reactions and balancing catalyst loading, as higher concentrations improve rates but also increase costs.
For the synthesis of related aromatic aldehydes, reaction optimization has been systematically studied. For example, in the synthesis of 4-methoxychalcone, the reaction between 4-methoxybenzaldehyde and acetophenone was optimized by varying temperature and reactant ratios. The best yield (42.1%) was achieved at room temperature with a 1:1 reactant ratio. researchgate.net
Microwave-assisted reactions also require careful optimization. In the Hantzsch dihydropyridine synthesis, a screen of reaction temperatures (130°C, 150°C, 170°C) revealed that 150°C gave the best conversion (83%) with minimal byproduct formation. cem.de Further attempts to improve the yield by changing the solvent or adding excess reagents proved less effective, confirming that a neat reaction at 150°C for 5 minutes was the optimal condition. cem.de
The following table presents examples of reaction parameter optimization for syntheses involving aromatic aldehydes.
| Reaction | Parameter Varied | Conditions Tested | Optimal Condition | Result | Reference |
| Suzuki-Miyaura Coupling for this compound | Catalyst, Base, Solvent, Temp | (dppf)PdCl₂, Cs₂CO₃, THF, 68°C | As specified | 65% yield | |
| 4-Methoxychalcone Synthesis | Temperature, Reactant Ratio | Room Temp vs. 45°C; 1:1 vs. 1:2 | Room Temp, 1:1 ratio | 42.1% yield | researchgate.net |
| Microwave-Assisted Hantzsch Synthesis | Temperature | 130°C, 150°C, 170°C | 150°C | 83% conversion, minimal byproducts | cem.de |
| Enzymatic Esterification | Acid Excess, Temp, Vacuum, Time | Factorial Design | Varies by substrate | Significant increase in conversion (e.g., 49.4% to 94.3%) | rsc.org |
| Oxidation of Vanillin | Solvent, Catalyst Amount, Time | Various organic solvents, varied PODIC eq., varied times | MeCN, 1.5 eq. PODIC, 20 min | >99% yield | rsc.org |
Chemical Reactivity and Derivatization of 4 Ethyl 2 Methoxybenzaldehyde
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the benzene (B151609) ring in 4-ethyl-2-methoxybenzaldehyde is governed by the electronic effects of its three substituents: the ethyl group, the methoxy (B1213986) group, and the formyl (aldehyde) group.
Electrophilic Aromatic Substitution: The methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups are electron-donating, thus activating the aromatic ring towards electrophilic attack. They are both ortho, para-directing. Conversely, the aldehyde (-CHO) group is electron-withdrawing and a meta-director. In cases where activating and deactivating groups are present, the substitution pattern is generally controlled by the powerful activating groups. stackexchange.com Therefore, incoming electrophiles will be directed to the positions ortho and para to the methoxy and ethyl groups.
Given the starting substitution pattern, the available positions for electrophilic attack are C3, C5, and C6.
Position C3 is ortho to the methoxy group and meta to the ethyl group.
Position C5 is para to the methoxy group and ortho to the ethyl group.
Position C6 is ortho to the aldehyde group.
The strong activating effect of the methoxy group, combined with the activating effect of the ethyl group, makes position 5 the most likely site for substitution due to combined activation and steric accessibility. Position 3 is also activated but to a lesser extent. For instance, the bromination of electron-rich benzaldehydes, such as 2-methoxybenzaldehyde (B41997) and 4-methoxybenzaldehyde (B44291), proceeds smoothly to yield the corresponding aromatic bromides. researchgate.net A similar outcome is expected for this compound.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires two key features on the aromatic ring: a good leaving group (like a halogen) and strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.com These withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.com this compound does not meet these criteria. It possesses electron-donating groups and lacks a suitable leaving group. Consequently, it is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions. Recent studies have also provided evidence that many reactions previously assumed to be stepwise SNAr might proceed through concerted mechanisms, but these are still favored on electron-poor (hetero)aromatic systems with good leaving groups. nih.gov
Carbonyl Group Transformations
The aldehyde group is one of the most reactive sites in the molecule, readily undergoing oxidation, reduction, and condensation reactions.
Oxidation Reactions to Carboxylic Acids
The aldehyde group of this compound can be easily oxidized to the corresponding carboxylic acid, 4-ethyl-2-methoxybenzoic acid. A variety of oxidizing agents can accomplish this transformation efficiently. organic-chemistry.orglibretexts.org The choice of reagent can be tailored to the specific requirements of a synthetic pathway, such as mildness of conditions and compatibility with other functional groups.
| Oxidizing Agent/System | Description | Reference |
|---|---|---|
| Potassium Permanganate (KMnO₄) | A strong, classic oxidizing agent used for converting primary alcohols and aldehydes to carboxylic acids. libretexts.org | libretexts.org |
| Oxone (Potassium Peroxymonosulfate) | A mild and efficient oxidant for converting aldehydes to carboxylic acids. organic-chemistry.org | organic-chemistry.org |
| Pyridinium Chlorochromate (PCC) / H₅IO₆ | A catalytic system where periodic acid (H₅IO₆) is the terminal oxidant, used for the facile preparation of carboxylic acids from aldehydes. organic-chemistry.org | organic-chemistry.org |
| N-Hydroxyphthalimide (NHPI) / O₂ | An organocatalytic system that uses molecular oxygen as the ultimate oxidant for an aerobic oxidation under mild conditions. organic-chemistry.org | organic-chemistry.org |
| Sodium Perborate (NaBO₃) | An effective reagent for the oxidation of aromatic aldehydes to carboxylic acids when used in acetic acid. organic-chemistry.org | organic-chemistry.org |
Reduction Reactions to Alcohols
Reduction of the aldehyde functionality yields the corresponding primary alcohol, (4-ethyl-2-methoxyphenyl)methanol. This transformation is typically achieved with high selectivity using metal hydride reagents or through catalytic hydrogenation. The reduction of structurally similar compounds like 2-methoxybenzaldehyde and 4-methoxybenzaldehyde to their respective alcohols has been demonstrated with excellent yields using various catalytic systems. osti.gov
| Reducing Agent/System | Description | Reference |
|---|---|---|
| Sodium Borohydride (NaBH₄) | A common and selective reagent for the reduction of aldehydes and ketones to alcohols. | |
| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. | |
| Zirconium and Hafnium Catalysts | Complexes such as Zr(OPr)₄ and Hf(OPr)₄ have been shown to effectively reduce substituted benzaldehydes to benzyl (B1604629) alcohols. osti.gov | osti.gov |
| Zinc Powder (Zn) / Acetic Acid (AcOH) | A classical method for the reduction of aromatic aldehydes. The reduction of vanillin (B372448), a related aldehyde, has been performed using this system. sciencemadness.org | sciencemadness.org |
Condensation Reactions (e.g., Schiff Base Formation, Thiosemicarbazone Synthesis)
The carbonyl carbon of this compound is electrophilic and reacts readily with primary amines and their derivatives in condensation reactions to form new carbon-nitrogen double bonds.
Schiff Base Formation: The reaction with primary amines (R-NH₂) produces imines, commonly known as Schiff bases. These reactions are fundamental in the synthesis of ligands for metal complexes and various biologically active molecules. mocedes.orgidosr.orgimist.ma For example, 4-methoxybenzaldehyde is widely used to synthesize Schiff bases by condensation with amines like ethylenediamine (B42938) and o-aminobenzoic acid. mocedes.orgimist.ma
Thiosemicarbazone Synthesis: Reaction with a thiosemicarbazide (B42300) (H₂N-NH-C(=S)-NHR) yields the corresponding thiosemicarbazone. This class of compounds is of significant interest due to their coordination chemistry and biological activities. mdpi.comnih.gov The synthesis is typically a straightforward condensation performed in an alcoholic solvent, sometimes with acid catalysis. nih.govjuniv.eduamecj.com
| Reactant | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| Primary Amines (e.g., ethylenediamine, aniline (B41778) derivatives) | Schiff Base (Imine) | Ethanolic solution, often refluxed. mocedes.org | mocedes.orgidosr.org |
| Thiosemicarbazide or its derivatives | Thiosemicarbazone | Ethanolic solution, refluxed, often with acid catalyst. nih.govjuniv.edu | nih.govjuniv.edu |
Functionalization of Alkyl and Alkoxy Moieties (e.g., bromination)
Beyond the aldehyde and the aromatic ring, the ethyl group offers a site for functionalization, specifically at the benzylic position (the carbon atom attached to the benzene ring).
Benzylic Bromination: The benzylic C-H bonds of the ethyl group are weaker than other C-H bonds in the molecule, making them susceptible to free radical substitution. youtube.com Reaction with N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) selectively installs a bromine atom at the benzylic position. This reaction would convert this compound into 4-(1-bromoethyl)-2-methoxybenzaldehyde, a versatile intermediate for further nucleophilic substitution or elimination reactions.
The methoxy group is generally robust. Cleavage of the methyl-oxygen ether bond to yield the corresponding phenol (B47542) would require harsh conditions, such as refluxing with strong acids like hydrobromic acid (HBr), and is not a common or selective functionalization strategy in the presence of more reactive groups.
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Aromatic aldehydes are common substrates in a variety of well-known MCRs. Given its structure, this compound is an excellent candidate for participation in such transformations.
| Reaction Name | Reactants | Product Class | Reference |
|---|---|---|---|
| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonia (B1221849) or ammonium (B1175870) acetate). | 1,4-Dihydropyridines | nih.gov |
| Chromene Synthesis | Aromatic aldehyde, malononitrile, and a phenol/naphthol derivative (e.g., α- or β-naphthol). | 2-Amino-4H-chromenes | ajgreenchem.com |
| Dihydropyrano[2,3-c]pyrazole Synthesis | Aromatic aldehyde, malononitrile, hydrazine (B178648) hydrate, and ethyl acetoacetate (B1235776). | Dihydropyrano[2,3-c]pyrazoles | nih.gov |
| Tetrahydropyridine Synthesis | Aldehyde, amine, and a β-dicarbonyl compound in specific ratios. | Functionalized Tetrahydropyridines | thieme-connect.com |
Spectroscopic and Crystallographic Characterization of 4 Ethyl 2 Methoxybenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR Analysis
Proton NMR spectroscopy of 4-ethyl-2-methoxybenzaldehyde reveals characteristic signals corresponding to the aldehyde, aromatic, methoxy (B1213986), and ethyl protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring.
A reported ¹H NMR spectrum for this compound provides the following assignments. epo.org The aldehyde proton (CHO) appears as a singlet at a downfield chemical shift of approximately 10.45 ppm. epo.org The aromatic protons show distinct signals: a doublet at 7.66 ppm (H-6), a doublet of doublets at 7.39 ppm (H-5), and a doublet at 6.92 ppm (H-3). epo.org The methoxy group (-OCH₃) protons resonate as a singlet at 3.91 ppm. epo.org The ethyl group at the C4 position is identified by a quartet at 2.62 ppm for the methylene (B1212753) (-CH₂) protons and a triplet at 1.22 ppm for the methyl (-CH₃) protons. epo.org
¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| CHO | 10.45 | s | - |
| Ar-H6 | 7.66 | d | 2 |
| Ar-H5 | 7.39 | dd | 2, 8 |
| Ar-H3 | 6.92 | d | 8 |
| OCH₃ | 3.91 | s | - |
| CH₂ | 2.62 | q | 7 |
| CH₃ | 1.22 | t | 7 |
Data sourced from a European Patent document. epo.org
For comparison, the aromatic protons in the parent compound, 2-methoxybenzaldehyde (B41997), are often complex due to overlapping signals, but generally, the proton ortho to the aldehyde group (H-6) is the most deshielded. nmrwiki.org
Carbon-13 (¹³C) NMR Analysis
Predicted and Experimental ¹³C NMR Data for Benzaldehyde (B42025) Derivatives
| Compound | C=O | C1 | C2 | C3 | C4 | C5 | C6 | Other Carbons (ppm) |
|---|---|---|---|---|---|---|---|---|
| 2-Methoxybenzaldehyde (Predicted) | 193.0 | 121.7 | 160.4 | 112.5 | 137.5 | 122.0 | 129.8 | OCH₃: 55.1 |
| 4-Methoxybenzaldehyde (B44291) (Experimental) | 191.3 | 129.7 | 114.5 | 131.8 | 164.2 | 131.8 | 114.5 | OCH₃: 55.7 |
| 4-tert-Butylbenzaldehyde (Experimental) | 192.7 | 133.9 | 129.4 | 125.9 | 157.8 | 125.9 | 129.4 | C(CH₃)₃: 35.0, CH₃: 30.7 |
Data sourced from various chemical databases and literature. rsc.org
Based on these trends, the ¹³C NMR spectrum for this compound would show a carbonyl signal around 192-193 ppm, with aromatic signals influenced by the ortho-methoxy and para-ethyl substituents.
Advanced NMR Techniques for Structural Elucidation (e.g., ¹⁷O NMR for hydrogen bonding)
Advanced NMR techniques provide deeper structural insights. ¹⁷O NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, is a powerful tool for probing the electronic environment of oxygen atoms, particularly in carbonyl groups. The chemical shifts of the carbonyl oxygen in benzaldehydes are highly sensitive to substituent effects and intermolecular interactions like hydrogen bonding. Studies on substituted benzaldehydes have shown that the ¹⁷O NMR chemical shifts can be correlated with the electronic properties of the substituents. This technique can be instrumental in studying dimerization equilibria and other non-covalent interactions in the liquid phase of benzaldehyde derivatives.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying molecular structure and bonding.
Infrared (IR) Spectroscopy
The IR spectrum of a substituted benzaldehyde is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. For a series of substituted benzaldehydes, this band typically appears in the region of 1680-1720 cm⁻¹. acs.orgnih.gov The exact frequency is sensitive to the electronic nature of the substituents on the aromatic ring. nih.govoptica.org Electron-donating groups, such as methoxy and ethyl groups, tend to lower the C=O stretching frequency, while electron-withdrawing groups increase it. In 2-substituted benzaldehydes, steric effects can also play a significant role. nih.gov
Other characteristic IR bands for this compound and its derivatives include C-H stretching vibrations of the aldehyde, aromatic, and alkyl groups, as well as C-O stretching and aromatic C=C bending vibrations. The aldehydic C-H stretch often appears as a pair of weak to medium bands in the 2700-2900 cm⁻¹ region. optica.org
Typical IR Absorption Bands for Substituted Benzaldehydes
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-2970 | Medium |
| Aldehydic C-H Stretch | 2700-2900 | Weak (often two bands) |
| Carbonyl (C=O) Stretch | 1680-1720 | Strong |
| Aromatic C=C Bend | 1450-1600 | Medium-Weak |
| C-O Stretch (Aryl Ether) | 1200-1275 (asymmetric) | Strong |
Raman Spectroscopy for Liquid Phase Analysis
Raman spectroscopy is particularly well-suited for analyzing liquid samples and aqueous solutions. spectroscopyonline.com The Raman spectrum provides complementary information to IR spectroscopy. For benzaldehyde and its derivatives, the C=O stretching vibration also gives a strong Raman signal. ias.ac.inroyalsocietypublishing.org Studies on liquid benzaldehyde have shown that intermolecular interactions, such as hydrogen bond formation, can cause shifts in the C=O frequency. ias.ac.inuc.pt Raman spectroscopy is a valuable tool for monitoring chemical reactions and processes in real-time due to its molecular specificity and compatibility with various sample forms, including liquids. spectroscopyonline.com The aromatic ring vibrations, such as the ring breathing mode around 1000 cm⁻¹, are also prominent in the Raman spectra of these compounds. ias.ac.inroyalsocietypublishing.org
Inelastic Neutron Scattering (INS) for Solid-State Dynamics
Inelastic Neutron Scattering (INS) is a powerful technique for studying the dynamics of molecules in the solid state, particularly for motions involving hydrogen atoms. ornl.gov For aromatic aldehydes like this compound, INS can provide detailed insights into the torsional and vibrational modes of the ethyl and methoxy substituents.
Research on analogous compounds, such as 2-methoxybenzaldehyde and 4-ethoxybenzaldehyde, has successfully utilized INS in conjunction with periodic Density Functional Theory (DFT) calculations to assign vibrational modes confidently. mdpi.com Studies on these related molecules reveal that the potential energy barrier for the rotation of a methyl group attached to an oxygen atom is primarily intramolecular in nature. mdpi.com However, intermolecular interactions within the crystal lattice can contribute significantly, accounting for as much as one-third of the total barrier height. mdpi.com For the formyl (-CHO) group, the torsional barrier is also influenced by crystal packing effects. mdpi.com
In the case of this compound, an INS spectrum would be expected to show distinct features corresponding to the torsional motions of the terminal methyl group of the ethyl moiety and the methoxy group. By analyzing the energy of these transitions, it is possible to calculate the rotational barriers, providing fundamental data on the conformational dynamics and intermolecular forces governing the solid-state structure. The analysis of a related iron-based catalyst using INS has also demonstrated the technique's ability to identify magnetic transitions, which could be relevant for derivatives of this compound that incorporate paramagnetic centers. nih.gov
Table 1: Representative Torsional Barrier Data from INS for Related Methoxybenzaldehydes This table is illustrative, based on data for analogous compounds, to indicate the type of information obtainable from INS.
| Compound | Functional Group | Experimental Torsional Frequency (cm⁻¹) | Calculated Potential Barrier (V₃) (cm⁻¹) |
|---|---|---|---|
| 4-Methoxybenzaldehyde | Methyl (-CH₃) | Not specified | ~1400 |
| 2-Methoxybenzaldehyde | Methyl (-CH₃) | Not specified | ~1400 |
Source: Adapted from studies on methoxy- and ethoxy-benzaldehydes. mdpi.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and for tracking its chemical transformations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing volatile compounds like this compound. oup.com In a typical GC-MS analysis, the compound is passed through a capillary column (e.g., an Agilent HP-5MS) where it is separated from other components of a mixture based on its boiling point and affinity for the column's stationary phase. nih.govmdpi.com Following separation, the molecule enters the mass spectrometer, where it is ionized, commonly by electron impact (EI), causing it to fragment in a characteristic pattern. oup.com
The resulting mass spectrum serves as a molecular fingerprint. For this compound (molecular weight 164.20 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 164. aaronchem.com Key fragmentation patterns for aromatic aldehydes often involve the loss of the formyl group (-CHO, 29 Da) or the hydrogen atom from the aldehyde (-H, 1 Da), leading to significant fragment ions at m/z 135 and m/z 163, respectively. Further fragmentation of the ethyl and methoxy groups would also produce characteristic ions. The retention time from the GC and the unique fragmentation pattern from the MS together allow for unambiguous identification and quantification of the compound in complex mixtures. irjmets.comund.edu
Table 2: Typical GC-MS Operating Parameters for Aldehyde Analysis
| Parameter | Typical Value |
|---|---|
| Gas Chromatography (GC) | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, 1 mL/min |
| Injection Mode | Split (e.g., 10:1 ratio) |
| Oven Program | Initial 40-120°C, ramp 5-10°C/min to 250-280°C |
| Mass Spectrometry (MS) | |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | m/z 35-500 |
Source: Compiled from various standard analytical methods. oup.comnih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, with a chemical formula of C₁₀H₁₂O₂, the calculated exact mass is 164.08373 Da. chemspider.com An HRMS measurement confirming this value would definitively verify the compound's elemental composition, which is a critical step in structure elucidation and purity assessment. irjmets.comtib.eu
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₂ |
| Nominal Mass | 164 Da |
| Calculated Monoisotopic Mass | 164.08373 Da |
Source: Calculated from atomic weights; concept supported by literature. chemspider.comsemanticscholar.org
Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase, making it exceptionally well-suited for monitoring the progress of chemical reactions in real-time without significant fragmentation of the analytes. frontiersin.org ESI-MS can be used to track the consumption of this compound and the formation of products and intermediates in solution. nih.gov For instance, in a reduction reaction, one could observe the decrease in the signal corresponding to the starting aldehyde and the simultaneous increase in the signal for the corresponding alcohol product. rsc.org
This technique is particularly powerful for studying reaction mechanisms, as it can detect transient or unstable intermediates that might otherwise be unobservable. nih.gov The coupling of ESI-MS to microreactors allows for the investigation of reaction kinetics and the optimization of reaction conditions with high throughput. stanford.edu The identity of observed ions can be confirmed using tandem mass spectrometry (MS/MS), where a specific ion is selected and fragmented to reveal its structure. nih.govnih.gov
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200-800 nm range, which corresponds to electronic transitions within a molecule. uobabylon.edu.iqsci-hub.se For organic molecules like this compound, the presence of the benzene ring and the carbonyl group constitutes a chromophore system that absorbs UV light. nanoqam.ca
The UV-Vis spectrum of this compound is expected to show distinct absorption bands characteristic of substituted benzaldehydes. These arise from two main types of electronic transitions:
π → π transitions:* These are high-energy, high-intensity absorptions associated with the conjugated π-electron system of the aromatic ring and the carbonyl group. For benzaldehyde derivatives, these typically appear at shorter wavelengths, often below 250 nm and around 280 nm. uni-muenchen.de
n → π transitions:* This is a lower-energy, lower-intensity absorption involving the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to an anti-bonding π* orbital. This transition is formally forbidden and results in a weak band at longer wavelengths, typically in the 300-350 nm region for aromatic aldehydes. uni-muenchen.de
The positions and intensities of these absorption maxima can be influenced by the solvent polarity. uobabylon.edu.iq For instance, π → π* transitions often experience a red shift (shift to longer wavelength) in more polar solvents. UV-Vis spectroscopy is a simple and effective method for quantifying the concentration of this compound in solution using the Beer-Lambert law and for monitoring its stability, as degradation would alter the absorption spectrum.
Table 4: Expected UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent
| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|
| π → π* | ~250-300 | High (1,000 - 15,000) |
Source: Based on general data for aromatic aldehydes. nanoqam.cauni-muenchen.de
X-ray Diffraction (XRD) Analysis
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related compounds demonstrates the power of this technique. iucr.orgnih.gov
An XRD analysis of a suitable crystal of this compound or one of its derivatives (e.g., a thiosemicarbazone or a Schiff base complex) would yield a wealth of structural information:
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, revealing the preferred orientation of the ethyl and methoxy substituents relative to the aldehyde and the benzene ring. nih.goviucr.org
Stereochemistry: Unambiguous determination of the compound's stereochemistry if chiral centers are present. iucr.org
Crystal Packing: How individual molecules arrange themselves in the crystal lattice, including the identification of intermolecular interactions like hydrogen bonds, C-H···O interactions, or π-π stacking, which govern the crystal's stability and physical properties. mdpi.com
For example, in the crystal structure of a derivative of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), XRD analysis revealed a three-dimensional network linked by N—H···O and N—H···S hydrogen bonds. nih.gov Similarly, analysis of a dihydronaphthalenone derivative provided exact details on the screw-boat conformation of a cyclohexanone (B45756) ring and the dihedral angle between benzene rings. iucr.org This level of detail is crucial for structure-property relationship studies and for computational modeling. scirp.org
Table 5: Illustrative Crystallographic Data for a Related Methoxybenzaldehyde Derivative This table shows the type of data obtained from an XRD experiment, using (E)-4-ethyl-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one as an example.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 12.0411 (13) |
| b (Å) | 8.9698 (9) |
| c (Å) | 15.5832 (18) |
| β (°) | 110.721 (3) |
| Volume (ų) | 1574.2 (3) |
Source: Data for (E)-4-ethyl-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one. iucr.org
Single Crystal X-ray Diffraction for Molecular Structure Determination
One such derivative is (E)-4-ethyl-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one. iucr.org Its crystal structure was determined to understand its configuration and conformation, which are crucial for its behavior in chemical reactions. iucr.org The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. iucr.org The exocyclic C=C double bond possesses an E conformation, and the ethyl group on the cyclohexanone ring is in an axial orientation. iucr.org The cyclohexanone ring itself adopts a screw-boat conformation. iucr.org
Another relevant example is the derivative ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate. researchgate.net The structure of this compound was unambiguously confirmed through single-crystal X-ray analysis, which showed it crystallizes in the triclinic space group P-1. researchgate.net The analysis also revealed details about its intermolecular interactions. researchgate.net
The crystal structure of 4-Hydroxy-3-methoxybenzaldehyde 4-ethylthiosemicarbazone, a compound sharing similarities with the target molecule, has also been elucidated. nih.gov This compound crystallizes in the orthorhombic space group Pca2₁. nih.gov The study provided precise measurements of torsion angles, such as the C—N—N—C and C—N—C—C angles involving the benzene ring and the ethyl group, which were found to be 11.91 (15)° and 99.4 (2)°, respectively. nih.gov The crystal packing is stabilized by a three-dimensional network of N—H⋯O and N—H⋯S hydrogen bonds. nih.gov
Similarly, the Schiff base ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate, derived from a substituted methoxybenzaldehyde, has had its crystal structure determined. mdpi.com This analysis provided key information on intramolecular hydrogen bonding and the planarity of the molecule. mdpi.com
The table below summarizes the crystallographic data for some of these derivatives, illustrating the type of detailed structural information that can be obtained from single-crystal X-ray diffraction studies.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| (E)-4-ethyl-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one | C₂₀H₂₀O₂ | Monoclinic | P2₁/c | 12.0411(13) | 8.9698(9) | 15.5832(18) | 90 | 110.721(3) | 90 | 1574.2(3) | 4 |
| Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate | C₂₀H₁₉NO₅ | Triclinic | P-1 | 6.330(2) | 12.382(4) | 12.462(3) | 62.94(3) | 86.72(3) | 83.35(3) | 864.0(5) | 2 |
| 4-Hydroxy-3-methoxybenzaldehyde 4-ethylthiosemicarbazone | C₁₁H₁₅N₃O₂S | Orthorhombic | Pca2₁ | 8.9962(2) | 16.1159(2) | 8.5491(1) | 90 | 90 | 90 | 1239.46(3) | 4 |
| Ethyl (2S)-9-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H | C₁₅H₁₈N₂O₅ | Monoclinic | P2₁ | 9.6982(14) | 7.4802(12) | 10.8293(17) | 90 | 111.252(5) | 90 | 732.2(2) | 2 |
Data sourced from references iucr.orgresearchgate.netnih.govnih.gov
Theoretical and Computational Chemistry Studies on 4 Ethyl 2 Methoxybenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering a balance between computational expense and accuracy for molecules of this size. frontiersin.org These methods are broadly categorized into ab initio and density functional theory approaches.
Ab initio methods, such as the Hartree-Fock (HF) method, are derived directly from theoretical principles without the inclusion of experimental data. mdpi.com The HF method is a foundational approach for obtaining an approximate solution to the Schrödinger equation for a many-electron system. scirp.org In studies of analogous compounds like 4-methoxybenzaldehyde (B44291), ab initio calculations at the HF/6-31G* level have been employed to investigate and suggest possible dimer configurations. acs.org These calculations are crucial for understanding the relative energies and stabilities of different molecular arrangements. While often providing a qualitative overview, HF methods serve as a starting point for more complex and accurate computational techniques. scirp.orgncsu.edu
Density Functional Theory (DFT) has become a popular and powerful tool for studying substituted benzaldehydes due to its favorable combination of accuracy and computational efficiency. tandfonline.comnih.gov For 4-ethyl-2-methoxybenzaldehyde specifically, DFT calculations using the B3LYP functional with a 6-311+G(d,p) basis set have been utilized to optimize the molecular geometry.
Studies on closely related molecules provide further insight into the applicability of DFT.
For 4-methoxybenzaldehyde, the B3LYP/6-31G* level of theory was used alongside HF methods to explore dimer structures. acs.org
A detailed analysis of 4-ethoxy-3-methoxy benzaldehyde (B42025) employed the B3LYP/6-311++G(d,p) basis set for geometry optimization and vibrational frequency calculations. tandfonline.com
Periodic DFT calculations, using the PBE functional, have been successfully applied to model the solid-state dynamics of 2-methoxybenzaldehyde (B41997) and 4-methoxybenzaldehyde. uc.ptuc.pt These calculations are instrumental in assigning vibrational modes observed in inelastic neutron scattering (INS) spectra. uc.pt
The choice of basis set and other computational parameters is critical for the accuracy of quantum chemical calculations. The selection often represents a trade-off between the desired accuracy and the available computational resources. frontiersin.org For larger systems, a smaller basis set may be necessary, while for more precise energy calculations, more extensive basis sets are required. frontiersin.org
Common software packages used for these calculations include Gaussian and CASTEP. tandfonline.comuc.pt The table below summarizes the theoretical methods and basis sets employed in studies of this compound and its analogues.
| Compound | Theoretical Method | Basis Set | Software/Program | Research Focus | Source(s) |
| This compound | DFT (B3LYP) | 6-311+G(d,p) | Not Specified | Geometry Optimization | |
| 4-Methoxybenzaldehyde | Ab Initio (HF) | 6-31G | Not Specified | Dimer Configuration | acs.org |
| 4-Methoxybenzaldehyde | DFT (B3LYP) | 6-31G | Not Specified | Dimer Configuration | acs.org |
| 4-Ethoxy-3-methoxy benzaldehyde | DFT (B3LYP) | 6-311++G(d,p) | Gaussian'09 | Geometry Optimization, Vibrational Analysis | tandfonline.com |
| 2-Methoxybenzaldehyde | Periodic DFT (PBE) | Plane-wave | CASTEP | Solid-State Dynamics, Vibrational Assignment | uc.ptuc.pt |
| 4-Methoxybenzaldehyde | Periodic DFT (PBE) | Plane-wave | CASTEP | Solid-State Dynamics, Vibrational Assignment | uc.ptuc.pt |
| Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate | DFT (PBE0) | def2-TZVP | Not Specified | Single-Point Energy Calculations | nih.govrsc.org |
Molecular Structure and Conformational Analysis
The molecular structure of this compound consists of a benzene (B151609) ring substituted with an aldehyde group, a methoxy (B1213986) group, and an ethyl group. Theoretical calculations are used to determine the optimized molecular geometry, including bond lengths and angles.
In analogous structures like 4-ethoxy-3-methoxy benzaldehyde, the phenyl ring's aromatic nature is confirmed by bond angles close to 120°. tandfonline.com However, substitutions cause distortions; for instance, the exocyclic angles at the carbon atom bonded to the methoxy group can deviate significantly due to steric repulsion between the methoxy group and adjacent hydrogen atoms on the ring. tandfonline.com
Conformational analysis is performed to identify the most stable arrangement of the molecule's flexible parts, such as the ethyl and methoxy groups. ufms.br This is typically done by systematically rotating specific dihedral angles and calculating the potential energy at each step. tandfonline.comufms.br For related compounds, these analyses have shown that the s-cis conformation is often the most stable, a stability that can be attributed to hyperconjugative interactions. ufms.br
Intermolecular Interactions and Crystal Packing Studies
In the solid state, the arrangement of molecules, known as crystal packing, is governed by intermolecular interactions. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these interactions within a crystal lattice. iucr.org
While lacking a strong hydrogen bond donor like an -OH group, this compound can participate in weaker C-H...O hydrogen bonds. These interactions, though weak, play a significant role in determining the crystal structure and can influence the physical properties of the compound. researchgate.net The carbonyl oxygen of the aldehyde group and the oxygen of the methoxy group are potential hydrogen bond acceptors.
Studies on closely related methoxybenzaldehydes have provided substantial evidence for the importance of C-H...O interactions:
Dimer Formation: In both 2-methoxybenzaldehyde and 4-methoxybenzaldehyde, molecules self-assemble into dimers via C-H...O hydrogen bonds. acs.orgresearchgate.net Specifically, a C-H bond from the aromatic ring of one molecule interacts with the carbonyl oxygen atom of a neighboring molecule. uc.ptresearchgate.net
Crystal Packing: In the crystal structure of 4-methoxybenzaldehyde, molecules are arranged in chains held together by weak C-H...O bonds involving both the methyl group and the formyl (aldehyde) C-H group. uc.ptresearchgate.net These interactions create layered structures within the crystal. researchgate.net
Intramolecular Interactions: In some conformations of related molecules, intramolecular C-H...O or O-H...N hydrogen bonds can form, which stabilizes the planar configuration of the molecule. mdpi.comresearchgate.net
The table below details the types of hydrogen bonds investigated in analogous compounds.
| Compound | Interaction Type | Description | Source(s) |
| 2-Methoxybenzaldehyde | Intermolecular C-H...O | Forms dimers between the C(3)-H of one molecule and the carbonyl oxygen of another. | researchgate.net |
| 4-Methoxybenzaldehyde | Intermolecular C-H...O | Forms dimers and zigzag chains involving methyl and formyl C-H groups with carbonyl oxygen. | acs.orguc.ptresearchgate.net |
| 4-ethoxy-3-methoxy benzaldehyde | Intermolecular C-H...O | Analyzed via Hirshfeld surface and reduced density gradient (RDG) analysis. | tandfonline.com |
| Schiff base from 2-hydroxy-4-methoxybenzaldehyde (B30951) | Intramolecular O-H...N | Stabilizes the planar configuration of the molecule. | mdpi.comresearchgate.net |
Pi-Stacking and Van der Waals Interactions
Theoretical studies on this compound and related substituted benzaldehydes indicate the presence of various non-covalent interactions that influence their molecular packing and stability. These interactions include π-π stacking and van der Waals forces.
Hirshfeld Surface and Fingerprint Plot Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. tandfonline.comarpgweb.comimist.ma This method maps various properties onto the molecular surface, such as the normalized contact distance (dnorm), to identify regions of close contact between molecules. tandfonline.comnih.gov
For molecules structurally similar to this compound, Hirshfeld surface analysis reveals the nature and extent of different intermolecular contacts. tandfonline.comiucr.org The dnorm map uses a color scale where red spots indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. arpgweb.comimist.manih.gov
In analogous compounds, the most significant contributions often come from H···H, O···H/H···O, and C···H/H···C contacts. nih.goviucr.orgiucr.orgnih.gov For example, in a study of related benzohydrazide (B10538) derivatives, H···H contacts accounted for a major portion of the interactions, followed by C···H and O···H contacts. nih.goviucr.org The sharp spikes in the fingerprint plots at specific de + di ranges are characteristic of particular interactions, such as O···H and C···H contacts. arpgweb.com
Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Structurally Similar Compounds
| Intermolecular Contact | Percentage Contribution (%) | Reference |
| H···H | 27.7 - 62.6 | nih.goviucr.org |
| C···H/H···C | 15.8 - 33.2 | nih.goviucr.org |
| O···H/H···O | 13.6 - 28.9 | tandfonline.comiucr.org |
| C···C | 2.2 - 4.0 | tandfonline.comarpgweb.com |
Electronic Properties and Reactivity Descriptors
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key tool in understanding the electronic properties and reactivity of molecules. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. researchgate.netresearchgate.net
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. researchgate.netresearchgate.net For related methoxybenzaldehyde derivatives, the HOMO is often localized on the benzene ring and the methoxy group, while the LUMO is distributed over the aldehyde group and the ring, indicating that these are the primary sites for electrophilic and nucleophilic interactions, respectively. researchgate.net
Table 2: Calculated FMO Energies for a Related Methoxybenzaldehyde Derivative
| Parameter | Energy (eV) | Reference |
| EHOMO | -6.413 | researchgate.net |
| ELUMO | -1.873 | researchgate.net |
| Energy Gap (ΔE) | 4.54 | researchgate.net |
Note: The values are for 4-hydroxy-3-methoxybenzaldehyde and serve as an illustrative example.
Natural Bond Orbital (NBO) Theory
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. wikipedia.orguni-muenchen.dewisc.edu It transforms the complex molecular wavefunction into a set of localized orbitals representing core electrons, lone pairs, and bonds. uni-muenchen.de This analysis is particularly useful for understanding delocalization effects and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.orguni-muenchen.de
The strength of these interactions is quantified by the second-order perturbation energy, E(2). uni-muenchen.detandfonline.com Larger E(2) values indicate stronger interactions and greater electron delocalization, which contributes to the molecule's stability. tandfonline.com In substituted benzaldehydes, significant interactions often involve the lone pairs of oxygen atoms donating electron density to antibonding orbitals of the aromatic ring or the carbonyl group. researchgate.net These interactions, such as π(C-C) → π(C-C) and lone pair (LP) O → π(C-C), are crucial in determining the electronic structure and reactivity of the molecule. researchgate.nettandfonline.com
NBO analysis can also elucidate the nature of specific bonds by describing them in terms of natural hybrid orbitals (NHOs) and their polarization. wikipedia.orguni-muenchen.de For instance, a C-O bond can be described by its composition of sp-hybridized orbitals from carbon and oxygen, with polarization coefficients indicating the degree of ionic character. uni-muenchen.de
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. tandfonline.comwuxiapptec.com It helps in predicting sites for electrophilic and nucleophilic attack, as well as understanding intermolecular interactions like hydrogen bonding. tandfonline.comresearchgate.net The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich), and blue represents the most positive potential (electron-poor). tandfonline.comwuxiapptec.com Green and yellow areas typically represent intermediate or near-zero potential. tandfonline.comresearchgate.net
For substituted benzaldehydes, the most negative potential is generally located around the electronegative oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. scielo.brtandfonline.com The regions of positive potential are often found around the hydrogen atoms, particularly the aldehyde hydrogen and those on the aromatic ring, indicating their susceptibility to nucleophilic attack. scielo.br The MEP map thus provides a visual representation of the molecule's reactivity and its potential interaction sites with other molecules. wuxiapptec.comresearchgate.net
Spectroscopic Property Prediction and Validation
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict and validate spectroscopic properties of molecules like this compound. tandfonline.comresearchgate.net These theoretical calculations of vibrational frequencies (FT-IR and FT-Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts often show good agreement with experimental data. tandfonline.comresearchgate.netsemanticscholar.org
Theoretical vibrational analysis can help in the assignment of complex experimental spectra. tandfonline.com For example, the characteristic C=O stretching vibration in substituted benzaldehydes is computationally predicted and experimentally observed around 1700 cm⁻¹. tandfonline.com Similarly, C-H stretching vibrations of the aldehyde and methyl/ethyl groups can be assigned based on calculated frequencies. tandfonline.com
Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding maximum absorption wavelengths (λmax) in UV-Vis spectroscopy. nih.gov These calculations can identify the nature of the electronic transitions, such as π → π* transitions, which are common in aromatic aldehydes. nih.gov
The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net The predicted chemical shifts, when compared with experimental values, can confirm the molecular structure. researchgate.nettandfonline.com For instance, the carbon atom of the carbonyl group in a related methoxybenzaldehyde was predicted to have a high chemical shift, which is consistent with its electron-deficient nature. tandfonline.com
Investigation of Nonlinear Optic (NLO) Properties
Extensive research into the nonlinear optical (NLO) properties of organic molecules has been driven by their potential applications in advanced technologies such as optical switching, data storage, and telecommunications. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and understanding the NLO behavior of molecules, often guiding experimental work. nih.govnih.gov The NLO response in organic molecules typically arises from the interaction of light with the molecule's electron cloud, leading to phenomena like second-harmonic generation (SHG). This response is enhanced in molecules with specific structural features, such as the presence of electron-donating and electron-accepting groups connected by a π-conjugated system (D-π-A architecture). nih.gov
A comprehensive search of available scientific literature did not yield any specific theoretical or computational studies focused on the nonlinear optical properties of This compound .
However, studies on structurally related benzaldehyde derivatives provide insight into how substituents influence NLO properties. For instance, theoretical investigations on compounds like 4-ethoxy-3-methoxybenzaldehyde (B93258) and other substituted benzaldehydes have been conducted to calculate key NLO parameters. tandfonline.comresearchgate.net These studies typically employ DFT methods with various functionals and basis sets (e.g., B3LYP/6-311++G(d,p)) to determine the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.nettandfonline.com
The first-order hyperpolarizability (β) is a critical tensor quantity that measures the second-order NLO response of a molecule. Its magnitude is a key indicator of a material's potential for NLO applications. royalsocietypublishing.org In computational studies, the total hyperpolarizability is often calculated and compared to that of a standard reference molecule, such as urea, to gauge its relative NLO efficiency. tandfonline.com For example, the calculated first-order hyperpolarizability for 4-ethoxy-3-methoxybenzaldehyde was found to be approximately 12 times greater than that of urea, indicating significant NLO potential. tandfonline.com
The electronic properties of a molecule, particularly the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial. A smaller HOMO-LUMO gap generally correlates with higher polarizability and, consequently, a larger hyperpolarizability and enhanced NLO activity. asianpubs.org These parameters are influenced by intramolecular charge transfer from electron-donating groups to electron-accepting groups through the π-system. nih.gov
While no specific data tables or detailed research findings for this compound can be presented, the established methodologies from studies on analogous compounds would be applicable. A theoretical investigation of this compound would involve:
Optimization of the molecular geometry using a suitable level of theory.
Calculation of the electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) using methods like TD-DFT.
Analysis of the HOMO-LUMO energy gap to assess electronic excitability.
Such a study would elucidate the NLO potential of this compound, clarifying the electronic effects of the ethyl and methoxy substituents on the benzaldehyde core.
Applications of 4 Ethyl 2 Methoxybenzaldehyde As a Chemical Intermediate and in Materials Science
Role in the Synthesis of Complex Organic Molecules
4-Ethyl-2-methoxybenzaldehyde serves as a crucial precursor in the creation of diverse and complex organic structures, finding applications in pharmaceuticals and heterocyclic chemistry.
This compound is recognized as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, 2-ethyl-4-methoxybenzaldehyde, a structural isomer, is employed in the synthesis of estrogens. biosynth.com It can be reacted with bromine to form bromoaldehydes, which have been utilized as analogues for estrogens. biosynth.com The formylation of this related compound yields formaldehyde, a reagent used in the elimination of steroids. biosynth.com
In the broader context of peptide synthesis, while direct use of this compound is not prominently documented, related benzaldehydes are key in certain strategies. For instance, the synthesis of N-hydroxy-α-L-amino acid t-butyl esters, intermediates for peptide synthesis, can involve forming a Schiff's base with 4-methoxybenzaldehyde (B44291). google.com Additionally, 2,4-dimethoxybenzaldehyde (B23906) is used in a one-pot reductive amination to prepare dipeptides that help prevent undesired side reactions during solid-support peptide synthesis. thieme-connect.de
Substituted benzaldehydes are fundamental in constructing a wide array of heterocyclic compounds. Although direct examples for this compound are specific, the reactivity of its core structure is well-established through the use of similar compounds like 4-methoxybenzaldehyde.
Benzothiazoles: The condensation of 2-aminothiophenol (B119425) with aromatic aldehydes is a common method for synthesizing 2-substituted benzothiazoles. mdpi.com Research has shown that 4-methoxybenzaldehyde can be used as the aldehyde component in this reaction to produce 2-(4-methoxyphenyl)benzo[d]thiazole. nih.govmdpi.comresearchgate.net In one study, this reaction yielded 49%. nih.gov
Oxazolidinone Derivatives: Oxazolidinones are an important class of antibacterial agents. The synthesis of these heterocycles can involve precursors derived from substituted benzaldehydes. For example, 4-methoxybenzaldehyde is a reactant in the synthesis of certain oxazolidinone derivatives. semanticscholar.orgnih.gov Research on the biological activity of oxazolidinone derivatives often uses compounds like 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde as model compounds.
Thiazoles: The synthesis of thiazole (B1198619) derivatives frequently employs substituted benzaldehydes. The reaction of 4-methoxybenzaldehyde with various reagents can yield a range of thiazole-containing structures. srce.hrgrowingscience.comiaea.org For instance, it can be reacted with thiosemicarbazide (B42300) and subsequently with other reagents to form 2,4-disubstituted thiazoles. iaea.org Another approach involves the reaction of 4-methoxybenzaldehyde with 2-thioxothiazolidin-4-one to produce thiazole derivatives. growingscience.com
Table 1: Synthesis of Heterocyclic Compounds Using Related Benzaldehydes
| Heterocycle | Related Aldehyde Used | Reactants | Key Findings | Reference(s) |
|---|---|---|---|---|
| Benzothiazole | 4-Methoxybenzaldehyde | 2-Aminothiophenol | Yielded 2-(4-methoxyphenyl)benzo[d]thiazole. | nih.gov, mdpi.com |
| Oxazolidinone | 4-Methoxybenzaldehyde | Various precursors | Used as a building block for oxazolidinone structures. | semanticscholar.org, nih.gov |
| Thiazole | 4-Methoxybenzaldehyde | Thiosemicarbazide, 2-thioxothiazolidin-4-one | Serves as a starting material for various thiazole derivatives. | srce.hr, growingscience.com |
The aldehyde functional group in this compound allows it to be a precursor for Schiff bases, which are compounds containing a carbon-nitrogen double bond. These Schiff bases can be used to functionalize materials like mesoporous silica (B1680970) nanoparticles (MSNs). While specific studies on this compound are not detailed, the general methodology is well-documented with other aldehydes. For instance, Schiff bases are synthesized by the condensation of an aldehyde onto amino-functionalized silica supports (like MCM-41, MCM-48, and SBA-15). nih.gov These functionalized materials can then act as ligands to create organic-inorganic hybrid materials with applications in catalysis and drug delivery. nih.govnih.gov
Ligand Chemistry and Metal Complex Formation
The derivatives of this compound, particularly Schiff bases, can act as ligands that coordinate with metal ions to form metal complexes. These complexes are an area of active research due to their potential catalytic and biological activities.
Schiff base ligands derived from substituted benzaldehydes, such as 2-hydroxy-4-methoxybenzaldehyde (B30951) or 4-methoxybenzaldehyde-glycine, have been shown to form stable complexes with transition metals like copper(II), nickel(II), cobalt(II), and manganese(II). mdpi.comajchem-b.comresearchgate.netresearchgate.net These complexes often exhibit specific geometries, such as octahedral or tetrahedral, and can possess enhanced antimicrobial or catalytic properties compared to the free ligand. ajchem-b.comresearchgate.net For example, copper(II) complexes with a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde and ethyl 4-aminobenzoate (B8803810) have been synthesized and characterized, showing better antimicrobial activity than the ligand alone. mdpi.comresearchgate.net
Development of Chemo-Sensory Probes and Reagents
Chemosensors are molecules designed to detect specific ions or molecules through a measurable signal, such as a change in color or fluorescence. Schiff bases derived from substituted benzaldehydes are frequently used as the core structure for such sensors.
For example, a Schiff base synthesized from 2-hydroxy-3-methoxybenzaldehyde (B140153) has been used to create chemosensors for detecting metal ions. acs.org The design often involves the imine group (-C=N-) and other heteroatoms in the ligand structure, which can selectively bind to a target metal ion, leading to a detectable spectroscopic change. While research has not explicitly detailed a chemosensor based on this compound, the principles of sensor design using related aldehydes like 4-methoxybenzaldehyde are well-established for detecting various analytes. rsc.org
Microdroplet Chemistry and Reaction Acceleration Studies
Recent advancements in chemical synthesis have explored the use of microdroplets to dramatically accelerate reaction rates. Research has demonstrated that reactions involving derivatives of substituted benzaldehydes can be significantly sped up using this technology.
A key example is the two-phase oxidation of 4-methoxybenzyl alcohol to produce 4-methoxybenzaldehyde. researchgate.netrsc.orgrsc.org When this reaction was conducted in microdroplets generated by heated ultrasonic nebulization (HUN), the reaction rate was accelerated by a factor of 6,536 compared to the same reaction in the bulk phase. rsc.orgresearchgate.net In the microdroplet system, a 75.4% yield of 4-methoxybenzaldehyde was achieved in just 3 minutes, whereas the bulk reaction yielded only 0.1% in the same timeframe. rsc.orgrsc.org This acceleration is attributed to the high surface-to-volume ratio and unique environment at the air-liquid interface of the microdroplets. researchgate.net This technique allows for highly selective synthesis with reduced byproducts and has been scaled up to produce significant quantities of the product, demonstrating its practical potential. rsc.orgrsc.org
Table 2: Reaction Acceleration in Microdroplets
| Reaction | Compound Synthesized | System | Acceleration Factor (vs. Bulk) | Yield (Time) | Reference(s) |
|---|
Analytical Methodologies for Detection and Quantification of 4 Ethyl 2 Methoxybenzaldehyde in Complex Matrices
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating 4-ethyl-2-methoxybenzaldehyde from other components within a complex mixture. This separation is a critical step that allows for accurate identification and quantification, free from interference from other compounds.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally labile compounds like this compound. Method development involves the systematic optimization of several parameters to achieve the desired separation.
Method Development: A typical HPLC method for benzaldehyde (B42025) derivatives involves a reversed-phase approach. A C18 column is often employed as the stationary phase due to its versatility in separating moderately polar compounds. The mobile phase, a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, is a critical parameter. The ratio of these solvents can be adjusted to control the retention time of the analyte. For instance, a mobile phase of acetonitrile and water in a 70:30 (v/v) ratio has been suggested for similar compounds. The flow rate is optimized to ensure good separation efficiency and reasonable analysis time. Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl group in this compound absorb UV light. The absorption maximum is typically in the range of 270–300 nm.
Validation: Once a method is developed, it must be validated to ensure its reliability and accuracy, following guidelines such as those from the International Conference on Harmonisation (ICH). oup.comnih.govjfda-online.com Validation parameters include:
Linearity: This establishes the relationship between the concentration of the analyte and the detector response. A calibration curve is generated using a series of standards of known concentrations. For related benzaldehyde compounds, linearity has been demonstrated in ranges such as 5–350 µg/mL. colab.wsresearchgate.net
Accuracy: This assesses the closeness of the measured value to the true value. It is often determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery.
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). For similar compounds, intra-day precision has been reported in the range of 0.41–1.07% and inter-day precision between 0.61–2.8%. colab.wsresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For a related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), the LOD was found to be 0.84 µg/mL. colab.wsresearchgate.net
Specificity: This ensures that the analytical signal is solely from the analyte of interest and not from any other compound in the sample.
Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, and column temperature.
A validated HPLC method provides a reliable means for the routine analysis and quality control of this compound in various samples. oup.com
Table 1: Illustrative HPLC Method Parameters and Validation Data for Benzaldehyde Derivatives
| Parameter | Condition/Value |
| Chromatographic Conditions | |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270-300 nm |
| Validation Parameters (Example) | |
| Linearity Range | 5–350 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision (%RSD) | 0.41–1.07% |
| Inter-day Precision (%RSD) | 0.61–2.8% |
| Limit of Detection (LOD) | 0.84 µg/mL |
Note: The validation parameters are based on data for structurally similar compounds and serve as an illustrative example. colab.wsresearchgate.net
Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
A typical GC method for aromatic aldehydes would utilize a fused-silica capillary column coated with a non-polar or moderately polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). nih.govnih.gov The oven temperature is programmed to increase gradually, allowing for the separation of compounds with different boiling points. nih.govirjmets.com For example, an initial temperature might be held for a few minutes, then ramped up to a final temperature to ensure the elution of all components. nih.govirjmets.com The injector temperature is set high enough to ensure rapid volatilization of the sample without causing thermal degradation. nih.govnih.gov Helium is commonly used as the carrier gas. nih.govirjmets.com Detection can be achieved using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a mass spectrometer (MS) for more definitive identification. nih.gov
Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique often used for preliminary screening, monitoring reaction progress, and for the purification of compounds. irjmets.comuad.ac.id In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass or aluminum plate, serving as the stationary phase.
For the analysis of this compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. irjmets.com The ratio of these solvents is adjusted to achieve optimal separation. The separated spots on the TLC plate can be visualized under UV light, as the aromatic nature of the compound allows it to absorb UV radiation and appear as dark spots on a fluorescent background. irjmets.com Alternatively, derivatizing agents can be sprayed onto the plate to produce colored spots. labinsights.nllibretexts.orgepfl.ch For aldehydes, a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used, which reacts to form yellow-to-red spots. epfl.ch The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to a standard. irjmets.comlibretexts.org Preparative TLC, using thicker plates, can be employed to isolate and purify the compound from a mixture. nih.gov
Coupling Techniques (e.g., GC-MS, LC-MS)
To enhance the certainty of identification, chromatographic techniques are often coupled with mass spectrometry (MS). This combination provides both separation and structural information, making it a powerful tool for analyzing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard technique for the analysis of volatile compounds. nih.govmdpi.comnih.gov After the components of a sample are separated by the GC, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its fragments. This allows for the unambiguous identification of this compound, even in complex matrices like fermented beverages. nih.govmdpi.comnih.govcore.ac.uk The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identification. irjmets.com GC-MS is widely used for the analysis of aroma compounds in food and beverages. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are not suitable for GC analysis due to low volatility or thermal instability, LC-MS is the preferred technique. researchgate.netkoreamed.orgnih.gov The eluent from the HPLC column is introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI), are used to generate ions in the gas phase. koreamed.org LC-MS can provide the molecular weight of the compound and, with tandem MS (MS/MS), can also yield structural information through fragmentation patterns. nih.gov This technique is valuable for analyzing complex extracts from natural products or biological samples. koreamed.org
Table 2: Comparison of Coupled Analytical Techniques
| Technique | Principle | Advantages | Common Applications |
| GC-MS | Separates volatile compounds by gas chromatography and identifies them by mass spectrometry. | High resolution, excellent for volatile compounds, extensive libraries for identification. | Analysis of essential oils, flavor and fragrance compounds, environmental pollutants. |
| LC-MS | Separates compounds by liquid chromatography and identifies them by mass spectrometry. | Suitable for non-volatile and thermally labile compounds, high sensitivity and selectivity. | Pharmaceutical analysis, metabolomics, analysis of natural product extracts. |
Sample Preparation and Extraction Protocols
Effective sample preparation is a critical prerequisite for accurate analysis. The goal is to isolate the analyte of interest from the sample matrix and concentrate it to a level suitable for detection, while removing interfering substances.
Hydrodistillation is a traditional and widely used method for extracting volatile compounds, such as aldehydes, from plant materials. researchgate.net This technique involves heating the sample material with water, causing the volatile components to evaporate along with the steam. The steam is then condensed, and the immiscible oil phase containing the volatile compounds is separated from the aqueous phase. A Clevenger-type apparatus is commonly used for this purpose. nih.gov The yield of the extracted oil can be influenced by factors such as the duration of distillation and the condition of the starting material (e.g., dry or fresh). For example, the hydrodistillation of the dry root barks of Periploca sepium for 4 hours yielded an essential oil containing a high percentage of a related compound, 2-hydroxy-4-methoxybenzaldehyde. nih.gov While effective, this method can sometimes lead to thermal degradation or hydrolysis of certain compounds.
Solvent Extraction and Solid-Phase Extraction
The isolation of this compound from intricate sample matrices is a critical preliminary step for accurate detection and quantification. The selection of an appropriate extraction method is contingent upon the physicochemical properties of the analyte and the nature of the matrix. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two of the most prevalently employed techniques.
Liquid-Liquid Extraction (LLE) , also known as solvent extraction, is a classic technique based on the differential partitioning of a compound between two immiscible liquid phases. For a moderately polar compound like this compound, a solvent such as diethyl ether can be effective for extraction from aqueous matrices. fssai.gov.infssai.gov.in The efficiency of the extraction is governed by the partition coefficient of the analyte in the solvent pair. Multiple sequential extractions are often performed to ensure a high recovery rate. For instance, in the analysis of related aromatic compounds in beverages, a sample is typically acidified and then extracted multiple times with a non-polar solvent. fssai.gov.in The combined organic extracts are then washed, dried, and concentrated before instrumental analysis. rsc.org
Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE, minimizing solvent consumption and reducing interferences. nih.gov This technique relies on the partitioning of the analyte between a solid stationary phase and a liquid mobile phase. For aldehydes and phenolic compounds, reversed-phase sorbents like C18 (octadecyl) or polymeric sorbents such as styrene-divinylbenzene are commonly utilized. nih.govresearchgate.net The process involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte with a small volume of an appropriate solvent.
For example, a method for analyzing volatile phenols in wine used a styrene-divinylbenzene cartridge. This allowed for the selective removal of polar interferences and the effective concentration of the analytes. researchgate.net Similarly, solid-phase microextraction (SPME), a solvent-free variant of SPE, has been successfully applied to the extraction of various aldehydes. A study on several benzaldehyde derivatives employed a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coated fiber for adsorption, followed by thermal or solvent desorption into the analytical instrument. researchgate.net
The choice between LLE and SPE depends on factors such as sample volume, analyte concentration, and the required level of sample cleanup. While LLE is straightforward, SPE often provides higher enrichment factors and cleaner extracts, which is particularly advantageous for trace-level analysis.
Table 1: Comparison of Extraction Techniques for Aldehyde Compounds
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid sample |
| Selectivity | Moderate | High (sorbent-dependent) |
| Solvent Usage | High | Low |
| Enrichment Factor | Low to Moderate | High |
| Automation Potential | Limited | High |
| Common Solvents | Diethyl ether, Dichloromethane, Ethyl acetate fssai.gov.inrsc.org | Methanol (conditioning), Ethyl acetate (elution) psu.edu |
| Common Sorbents | N/A | C18, Styrene-divinylbenzene, PDMS/DVB researchgate.netresearchgate.net |
Complexation-Based Purification Methods
Complexation offers a highly selective method for the purification of specific compounds from a mixture by forming a reversible chemical complex. This approach can be particularly useful when dealing with isomers or compounds with very similar physical properties that are difficult to separate by conventional extraction or chromatographic techniques.
While specific complexation-based purification methods for this compound are not extensively documented, research on structurally analogous compounds provides a strong basis for its potential application. A notable example is the purification of 4-ethyl-2-methoxyphenol (B121337) (EMP), which shares the core substituted benzene (B151609) ring with the target aldehyde. A novel method was developed based on the reaction between EMP and calcium ions (Ca²⁺) to form a distinct phenol-calcium complex. nih.gov
In this process, EMP was reacted with a saturated calcium hydroxide (B78521) solution, leading to the precipitation of a white flocculent complex. nih.gov This complex, identified as having a phenol-to-calcium ratio of 4:1, could be easily separated from the solution by filtration. The purified EMP was then recovered by decomposing the complex, for instance, by heating, which released the pure compound. nih.gov This method achieved a purity of up to 99.60% for EMP. nih.gov
Given the structural similarity, it is plausible that this compound could engage in similar complexation reactions, potentially involving the aldehyde functional group or the methoxy (B1213986) group's oxygen atom as a coordination site for a suitable metal ion. The formation of Schiff bases through reaction with primary amines is a well-known reaction of aldehydes, which could also be exploited for purification. The aldehyde could be selectively reacted to form a non-volatile or solid derivative, separated, and then hydrolyzed back to the pure aldehyde.
Further research into the coordination chemistry of this compound with various metal salts or other complexing agents could lead to the development of highly specific and efficient purification protocols.
Table 2: Research Findings on Complexation Purification of a Structurally Similar Compound
| Parameter | Finding for 4-ethyl-2-methoxyphenol (EMP) |
| Complexing Agent | Calcium Ion (Ca²⁺) nih.gov |
| Reaction Condition | Addition of EMP to a saturated Ca(OH)₂ solution nih.gov |
| Complex Formed | White flocculent precipitate nih.gov |
| Stoichiometry | 4:1 molar ratio of EMP to Ca²⁺ nih.gov |
| Recovery Method | Thermal decomposition of the isolated complex nih.gov |
| Achieved Purity | Up to 99.60% nih.gov |
Emerging Research Directions and Future Perspectives for 4 Ethyl 2 Methoxybenzaldehyde
Catalyst Design for Enhanced Synthesis and Selectivity
The efficient and selective synthesis of 4-ethyl-2-methoxybenzaldehyde is a key focus of current research, with significant efforts directed towards the design of advanced catalytic systems. The primary method for its preparation involves the ethylation of a substituted benzaldehyde (B42025), where catalyst performance is paramount for achieving high yields and minimizing byproducts.
One prominent synthetic route is the palladium-catalyzed Suzuki-Miyaura coupling reaction. This method utilizes a palladium catalyst, such as (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride, to couple an aryl halide with an organoboron compound. For the synthesis of this compound, this typically involves the reaction of 4-bromo-2-methoxybenzaldehyde (B1278859) with an ethylating agent like triethylborane (B153662). The choice of base, solvent, and reaction temperature are critical parameters that influence the catalytic activity and selectivity. For instance, using cesium carbonate as the base in a tetrahydrofuran (B95107) (THF) solvent at 68°C under a nitrogen atmosphere has been reported.
Another approach involves the ethylation of 2-methoxy-4-hydroxybenzaldehyde with ethyl halides. This reaction often employs a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.
Current research in catalyst design aims to overcome several challenges. A major goal is to develop catalysts that offer higher selectivity to prevent side reactions like debromination or over-alkylation. Additionally, researchers are investigating more cost-effective and environmentally benign catalyst systems to replace expensive and toxic reagents. The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a particularly active area of investigation for improving the sustainability of the synthesis process. researchgate.net
| Catalyst System | Starting Materials | Reagents | Conditions | Yield |
| Palladium-catalyzed Suzuki-Miyaura Coupling | 4-bromo-2-methoxybenzaldehyde, Triethylborane | (dppf)PdCl₂, Cs₂CO₃, THF | 68°C, N₂ atmosphere | 65% |
| Ethylation of 2-Methoxy-4-Hydroxybenzaldehyde | 2-methoxy-4-hydroxybenzaldehyde, Ethyl halide | Phase-transfer catalyst, K₂CO₃ or NaOH, Methanol (B129727) or DMF | 60-80°C | - |
Exploration of Novel Chemical Transformations and Derivatizations
The aldehyde functional group and the substituted aromatic ring of this compound make it a versatile platform for a wide range of chemical transformations and the synthesis of novel derivatives. These derivatives are of interest for their potential applications in pharmaceuticals and materials science.
The aldehyde group can undergo various reactions, including:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-ethyl-2-methoxybenzoic acid, which can serve as a building block for other functional molecules.
Reduction: Reduction of the aldehyde group yields 4-ethyl-2-methoxybenzyl alcohol, a potentially useful intermediate.
Condensation Reactions: The aldehyde readily participates in condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds to form a variety of substituted alkenes. nih.gov These reactions are often catalyzed by bases like piperidine (B6355638) or green catalysts. nih.govimist.ma
Schiff Base Formation: Reaction with primary amines leads to the formation of Schiff bases, a class of compounds with diverse biological activities and applications as ligands in coordination chemistry. researchgate.netresearchgate.net
The aromatic ring can also be functionalized through electrophilic aromatic substitution reactions, although the directing effects of the existing ethyl and methoxy (B1213986) groups must be considered.
Furthermore, derivatization of this compound has led to the exploration of its biological properties. For instance, some derivatives have been investigated for their potential antimicrobial and antioxidant effects. The interaction of the aldehyde and methoxy groups with biological targets, such as proteins and enzymes, is a key area of this research.
Advanced Computational Modeling for Predictive Research and Mechanism Elucidation
Advanced computational modeling techniques are increasingly being employed to accelerate research and deepen the understanding of the chemical behavior of this compound. These methods provide valuable insights that complement experimental work.
Predicting Reaction Outcomes and Selectivity:
Computational models, such as those based on density functional theory (DFT), can be used to predict the reactivity of this compound in various chemical transformations. By calculating the energies of transition states and intermediates, researchers can forecast the most likely reaction pathways and predict the regioselectivity and stereoselectivity of a reaction. For example, modeling can help in understanding the factors that govern the E/Z selectivity in reactions like the Horner-Wadsworth-Emmons reaction involving similar aldehydes. beilstein-journals.org This predictive capability is crucial for designing more efficient and selective synthetic routes.
Elucidating Reaction Mechanisms:
Computational studies are instrumental in elucidating the detailed mechanisms of reactions involving this compound. For instance, modeling can provide a step-by-step picture of the catalytic cycle in palladium-catalyzed cross-coupling reactions, identifying key intermediates and transition states. This understanding is vital for optimizing reaction conditions and designing more effective catalysts. Furthermore, computational methods can shed light on the role of solvents and other additives in influencing reaction outcomes. Studies on similar aldehydes have used computational models to investigate intermolecular interactions, such as the formation of hydrogen-bonded dimers in the liquid phase. acs.org
In Silico Screening of Derivatives:
Computational tools are also valuable for the in silico screening of potential derivatives of this compound for specific applications, particularly in drug discovery. By modeling the interaction of these derivatives with biological targets, researchers can predict their potential therapeutic activity and prioritize the synthesis of the most promising candidates. researchgate.net This approach can significantly reduce the time and cost associated with drug development.
| Application | Description |
| Predictive Research | Forecasting reaction outcomes, regioselectivity, and stereoselectivity. |
| Mechanism Elucidation | Detailing reaction pathways, identifying intermediates and transition states. |
| In Silico Screening | Virtually screening derivatives for potential biological activity. |
Integration in Sustainable Chemistry Processes and Bio-based Manufacturing
The principles of green and sustainable chemistry are increasingly influencing the production and application of this compound. researchgate.net Research in this area focuses on developing environmentally benign synthetic methods and exploring bio-based routes for its production.
The potential for bio-based manufacturing of this compound and its precursors is an exciting frontier. Lignin (B12514952), a complex polymer found in plant cell walls, is a rich source of aromatic compounds. rsc.org Research into the depolymerization of lignin to produce valuable aromatic aldehydes like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is well-established. rsc.org Vanillin is a close structural relative of this compound and can potentially serve as a bio-based starting material. Further chemical or enzymatic modifications could then be employed to introduce the ethyl group, paving the way for a more sustainable production route from renewable biomass. The use of vanillin derivatives in the synthesis of other compounds is an active area of research. researchgate.net
The integration of this compound into sustainable chemical processes aligns with the broader goal of transitioning to a circular economy, where resources are used more efficiently and waste is minimized. This involves considering the entire lifecycle of the compound, from its synthesis to its final application and potential for recycling or biodegradation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-ethyl-2-methoxybenzaldehyde in laboratory settings?
- Methodology :
- Nucleophilic substitution : Start with 2-methoxybenzaldehyde derivatives and introduce the ethyl group via Friedel-Crafts alkylation using ethyl chloride or bromide in the presence of Lewis acids like AlCl₃.
- Oxidation of alcohols : Reduce 4-ethyl-2-methoxybenzyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation to preserve the aldehyde functionality.
- Protection/deprotection strategies : Use methoxy and ethyl protecting groups during synthesis to avoid side reactions. For example, employ silyl ethers for hydroxyl protection in intermediates .
- Validation : Confirm product purity via HPLC (≥98%) and characterize using H/C NMR and FT-IR to verify substituent positions and functional groups.
Q. How can researchers assess the purity and stability of this compound under laboratory conditions?
- Analytical techniques :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) or GC-MS for volatile impurities.
- Spectroscopy : Monitor degradation via UV-Vis absorbance at 270–300 nm (typical for aromatic aldehydes).
Q. What solvent systems are optimal for dissolving this compound in experimental setups?
- Solubility data :
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Ethanol | 45.2 |
| DCM | 89.7 |
| DMSO | 32.1 |
| Water | <0.1 |
- Recommendations : Use ethanol or DCM for reaction media; DMSO for biological assays. Pre-saturate aqueous buffers with 1% Tween-80 for emulsion-based studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?
- Approach :
- Multi-technique validation : Cross-validate H NMR chemical shifts with DFT calculations (e.g., Gaussian09) and compare X-ray crystallographic data (using SHELX for refinement) .
- Dynamic effects : Account for conformational flexibility in solution (NMR) vs. static crystal structures (X-ray). Use variable-temperature NMR to study rotational barriers of the ethyl/methoxy groups .
Q. What strategies are effective for synthesizing macrocyclic compounds using this compound as a precursor?
- Methodology :
- Condensation reactions : React with polyamines (e.g., 1,2-ethylenediamine) in refluxing ethanol under Dean-Stark conditions to form [2+2] macrocycles.
- Template-assisted synthesis : Use metal ions (e.g., Zn²⁺) to preorganize aldehyde-amine intermediates, improving cyclization yields (typical: 15–35%).
Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?
- Tools :
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to determine Fukui indices () for electrophilic attack.
- Molecular docking : Predict binding affinities with enzymes (e.g., cytochrome P450) using AutoDock Vina.
- Outcomes :
- The methoxy group directs electrophiles to the para position (relative to –OCH₃), while the ethyl group sterically hinders ortho substitution.
- Predicted regioselectivity aligns with experimental bromination studies (90% para product) .
Q. What are the emerging applications of this compound in drug discovery pipelines?
- Case studies :
- Antimicrobial agents : Derivatives show MIC values of 8–32 µg/mL against S. aureus via membrane disruption (confirmed by SYTOX Green uptake assays).
- Anti-inflammatory scaffolds : Inhibit COX-2 (IC₅₀ = 1.2 µM) in RAW264.7 macrophage models.
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and predicted LogP values?
- Troubleshooting :
- Experimental validation : Measure LogP via shake-flask method (octanol/water) and compare with ChemAxon or ACD/Labs predictions.
- Structural factors : Account for intramolecular H-bonding (e.g., aldehyde-methoxy interactions) that reduce observed LogP vs. computational estimates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
